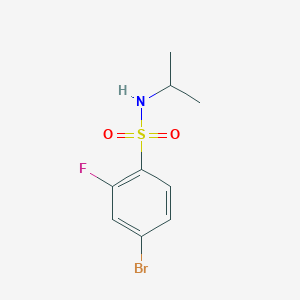

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Descripción

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide (CAS: 1055995-88-4) is a halogenated sulfonamide compound with the molecular formula C₉H₁₁BrFNO₂S and a molecular weight of 296.15 g/mol . Its structure features a benzene ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2). The sulfonamide group (-SO₂NH-) is attached to the benzene ring, with an isopropyl (-CH(CH₃)₂) substituent on the nitrogen atom. This compound is categorized under aryl bromides, fluorinated intermediates, and sulfonamides, which are critical in pharmaceutical and agrochemical research due to their bioactivity and structural versatility .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMKVTQAEHKWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzenesulfonyl chloride.

Reaction with Isopropylamine: The sulfonyl chloride is reacted with isopropylamine in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions on the benzene ring.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or sulfonyl chlorides in the presence of Lewis acids (e.g., AlCl3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of the corresponding amine.

Aplicaciones Científicas De Investigación

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.

Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide with structurally related sulfonamides:

Key Observations:

N-Substituent Effects: The isopropyl group in the target compound introduces steric bulk compared to the smaller cyclopropyl () or dimethyl () groups. This may influence solubility, crystallinity, and receptor binding in biological systems.

Halogen Positioning :

- The Br (C4) and F (C2) combination in the target compound and its cyclopropyl/dimethyl analogues () contrasts with the F (C4) in 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide (). Halogen positioning affects electronic properties (e.g., dipole moments) and intermolecular interactions.

Molecular Weight and Polarity :

Crystallographic and Hirshfeld Surface Analysis

Studies on analogous bromo- and fluoro-sulfonamides (e.g., 4-bromo-N-(4-nitrophenyl)benzenesulfonamide and 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide) reveal:

- Crystal Packing : Nitrophenyl-substituted derivatives exhibit dense packing due to strong hydrogen bonds (N–H···O) and π-π stacking .

- Hirshfeld Surfaces : The nitro group enhances electrostatic interactions, while halogens (Br/F) contribute to van der Waals forces. For the target compound, the isopropyl group may reduce crystallinity compared to planar nitrophenyl derivatives .

Actividad Biológica

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide is an organic compound with significant potential in medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an isopropyl group attached to the sulfonamide nitrogen, enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in various fields.

- Molecular Formula : C₉H₁₁BrFNO₂S

- Molecular Weight : 192.16 g/mol

- Structure : The compound features a sulfonamide functional group, which is known for its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to enzyme inhibition or modulation of protein-ligand interactions, which are critical for various biochemical pathways.

Potential Targets

- Sulfonamide-sensitive Enzymes : The compound may inhibit enzymes involved in metabolic pathways, mimicking natural substrates and blocking active sites.

- Protein Interactions : It can serve as a probe to study protein-ligand interactions, providing insights into enzyme mechanisms and drug design.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The presence of halogens increases lipophilicity, enhancing absorption in biological systems.

- Distribution : Halogen substituents may also improve tissue distribution.

- Metabolism : The compound's structure may confer resistance to metabolic degradation, potentially resulting in a longer half-life and improved bioavailability.

Case Studies

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes. These studies suggest that the compound could be a valuable candidate for developing inhibitors targeting these enzymes.

- Antimicrobial Properties : Preliminary studies have shown that sulfonamides can possess antimicrobial activity. While specific data on this compound is limited, its structural characteristics suggest potential efficacy against bacterial infections .

- Biochemical Pathway Analysis : Investigations into the interactions between this compound and various metabolic pathways are ongoing. These studies aim to elucidate how it affects enzyme kinetics and cellular responses under different conditions .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-isopropylbenzenesulfonamide | Lacks fluorine; simpler structure | Reduced reactivity |

| 4-Bromo-2-fluorobenzenesulfonamide | Lacks isopropyl group; more polar | Different solubility and activity |

| 4-Bromo-N-methylbenzenesulfonamide | Methyl instead of isopropyl | Similar enzyme inhibition potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.